2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-22-13-5-3-2-4-10(13)14-11(7-18)17(19)24-15-12(21)6-9(8-20)23-16(14)15/h2-6,14,20H,8,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBBBSCVSPNVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure consists of multiple functional groups that contribute to its biological activity:
- Amino group : May enhance interaction with biological targets.
- Hydroxymethyl group : Potential for oxidation to carboxylic acid.
- Methoxyphenyl group : Impacts lipophilicity and receptor interactions.
- Carbonitrile group : Known for its reactivity in medicinal chemistry.
Molecular Formula : CHNO
Molecular Weight : 326.31 g/mol
CAS Number : 664999-61-5
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.
- DNA Interaction : Potential binding to nucleic acids may affect gene expression.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives showed activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have explored the anticancer potential of pyran derivatives. For example, a related compound exhibited IC values indicating strong cytotoxic effects against cancer cell lines. These findings suggest that the target compound may also possess similar anticancer properties due to structural similarities and functional groups conducive to bioactivity .
Tyrosinase Inhibition
The inhibition of tyrosinase is crucial for applications in skin whitening and treatment of hyperpigmentation. A study reported that a derivative of this class demonstrated competitive inhibition with an IC value of 7.69 ± 1.99 μM compared to kojic acid (IC = 23.64 ± 2.56 µM), highlighting its potential as a therapeutic agent in dermatology .
Case Studies
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds containing the pyran nucleus exhibit cytotoxic activity against various human tumor cell lines. Studies have shown that derivatives of 4H-pyran can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development . For instance, a study evaluated the anti-proliferative effects of synthesized pyran derivatives on human cancer cell lines, highlighting their potential as therapeutic agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has indicated that certain derivatives can inhibit the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, compounds similar to 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile have been reported to possess anti-inflammatory and analgesic effects. These properties expand the potential applications of this compound in treating inflammatory diseases .
Study on Anticancer Activity
A recent study focused on synthesizing a series of 4H-pyran derivatives and evaluating their anticancer activities against different cell lines. The results indicated that some derivatives showed significant inhibition of cell proliferation at low concentrations. Morphological changes in treated cells were observed using fluorescent microscopy, confirming the compounds' effectiveness in inducing apoptosis .
Synthesis via Microwave-Assisted Methods
Another study explored microwave-assisted synthesis methods for producing kojic acid derivatives, which are structurally related to the compound . This method demonstrated high efficiency and selectivity, indicating that similar approaches could be applied to synthesize this compound for further pharmacological evaluation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Pyranopyran derivatives in this class differ primarily in their aromatic substituents, which influence both physical properties and bioactivity. Below is a comparative analysis:
Table 1: Substituents and Physical Properties of Selected Analogs
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., -Cl in 6h ) increase melting points compared to methoxy or benzyloxy substituents.
- Spectral Trends : Nitrile (C≡N) IR peaks consistently appear near 2200 cm⁻¹, confirming structural integrity .
Table 2: Antityrosinase Activity of Key Analogs
Key Findings:
- Fluorine Enhances Potency : 6b ’s 4-fluorobenzyloxy group confers a 3-fold increase in potency over kojic acid. Molecular dynamics simulations attribute this to stronger hydrophobic interactions and hydrogen bonding with tyrosinase .
- Methoxy Positioning : While 1c ’s 2-methoxyphenyl group may improve solubility, its ortho-substitution likely reduces steric compatibility with the enzyme’s active site compared to para-substituted analogs like 6b .
Preparation Methods
Protocol Outline
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Reagents : 2-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), kojic acid (1 mmol), triethylamine (Et₃N, 1 mmol), and ionic liquid [bmim]BF₄ (2 mL).
-
Conditions : Stir at room temperature (25°C) for 2–4 hours.
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Workup : Add water (5 mL), filter, wash with water, and recrystallize from ethanol.
Key Advantages :
-
Green chemistry : Ionic liquids are recyclable, reducing solvent waste.
-
High yields : Reported yields for similar compounds (e.g., 4-methoxyphenyl derivatives) exceed 90%.
Solvent-Free Synthesis with SnCl₄/SiO₂ Nanoparticles
A solvent-free method using tin tetrachloride supported on silica gel nanoparticles (SnCl₄/SiO₂ NPs) enables efficient synthesis under mild conditions.
Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| 2-methoxybenzaldehyde | 1 mmol | Electrophilic partner |
| Malononitrile | 1 mmol | Active methylene compound |
| Kojic acid | 1 mmol | Michael donor |
| SnCl₄/SiO₂ NPs | 0.004 g (0.5%) | Lewis acid catalyst |
Procedure :
-
Mixing : Combine aldehyde, malononitrile, kojic acid, and catalyst in a mortar.
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Conditions : Grind at room temperature for 15–30 minutes.
-
Isolation : Dissolve in hot ethanol, filter, and recrystallize.
Performance :
Ultrasound-Assisted Organocatalytic Domino Reaction
Ultrasound irradiation with L-proline as an organocatalyst accelerates reaction kinetics, enabling short reaction times.
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | Ethanol:water (1:1) |
| Catalyst | L-proline (20 mol%) |
| Ultrasound frequency | 40 kHz |
| Reaction time | 8–15 minutes |
Mechanistic Pathway :
-
Knoevenagel condensation : Aldehyde + malononitrile → α,β-unsaturated nitrile.
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Michael addition : Kojic acid attacks the nitrile intermediate.
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Cyclization : Intramolecular attack forms the pyrano[3,2-b]pyran core.
Yield Potential :
Supramolecular Catalysis with β-Cyclodextrin
β-Cyclodextrin (β-CD) acts as a non-covalent catalyst, enhancing substrate alignment and reaction efficiency.
Reaction Setup
| Component | Quantity | Role |
|---|---|---|
| 2-methoxybenzaldehyde | 1 mmol | Substrate |
| Malononitrile | 1 mmol | Active methylene |
| Kojic acid | 1 mmol | Michael donor |
| β-CD | 10 mol% | Host catalyst |
Conditions :
-
Solvent : Aqueous ethanol (1:1).
-
Activation : Ultrasound (40 kHz) at 25°C.
Outcome :
SiO₂–OSO₃H Nanoparticles in Aqueous Medium
Sulfuric acid-functionalized silica nanoparticles (SiO₂–OSO₃H) enable synthesis in water, aligning with green chemistry principles.
Reaction Table
| Component | Quantity | Function |
|---|---|---|
| 2-methoxybenzaldehyde | 1 mmol | Aldehyde component |
| Malononitrile | 1 mmol | Nitrile source |
| Kojic acid | 1 mmol | Ketone donor |
| SiO₂–OSO₃H | 0.006 g (0.5%) | Acid catalyst |
Procedure :
-
Reflux : Stir in water at 100°C for 1–2 hours.
-
Catalyst recovery : Filter, wash, and reuse.
Efficiency :
Comparative Analysis of Methods
Mechanistic Insights
The general mechanism involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
